molecular formula C19H12FN3OS B2771422 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 880620-99-5

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B2771422
CAS No.: 880620-99-5
M. Wt: 349.38
InChI Key: JELANTPKQRAEJD-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzo[d]thiazole moiety, a fluorophenyl group, and a nicotinamide segment, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of benzo[d]thiazole: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the fluorophenyl group: This step involves the coupling of the benzo[d]thiazole with 4-fluorobenzoyl chloride under basic conditions.

    Formation of nicotinamide: The final step involves the reaction of the intermediate product with nicotinic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the benzo[d]thiazole or nicotinamide moieties.

    Substitution: Substituted derivatives, particularly at the fluorophenyl group.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.

    2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Utilized as a fluorescent probe for sensing applications.

    6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide stands out due to its combination of a benzo[d]thiazole moiety, a fluorophenyl group, and a nicotinamide segment, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-12-7-9-13(10-8-12)22-18(24)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELANTPKQRAEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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